5-Benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 5-Benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid involves multiple steps, typically starting with the preparation of the pyridine ring followed by the introduction of the furo and benzyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the furo ring through cyclization reactions.
Benzylation: Introduction of the benzyl group using benzyl halides under basic conditions.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-Benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
5-Benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid can be compared with other pyridinecarboxylic acids, such as:
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
These compounds share a similar pyridine ring structure but differ in the position and nature of their substituents, leading to unique chemical and biological properties.
Properties
Molecular Formula |
C15H19NO3 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
5-benzyl-2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyridine-3a-carboxylic acid |
InChI |
InChI=1S/C15H19NO3/c17-14(18)15-7-9-19-13(15)6-8-16(11-15)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,18) |
InChI Key |
BMRGBWQYVDZOHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2(C1OCC2)C(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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